molecular formula C20H18O6 B3013891 Methyl 5-methyl-4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate CAS No. 374758-05-1

Methyl 5-methyl-4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate

Cat. No.: B3013891
CAS No.: 374758-05-1
M. Wt: 354.358
InChI Key: WBQOSXUEHHHPCG-UHFFFAOYSA-N
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Description

Methyl 5-methyl-4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate is a heterocyclic compound featuring a fused cyclopenta[c]chromenone core linked via an oxymethyl bridge to a substituted furan ester. This compound’s structural complexity necessitates advanced crystallographic tools for elucidation, such as the SHELX suite and WinGX , which are widely employed for small-molecule refinement and visualization.

Properties

IUPAC Name

methyl 5-methyl-4-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-11-12(8-18(25-11)20(22)23-2)10-24-13-6-7-15-14-4-3-5-16(14)19(21)26-17(15)9-13/h6-9H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQOSXUEHHHPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)OC)COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-methyl-4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate is a complex organic compound that has garnered interest for its potential biological activities. This article reviews the available literature on its biological activity, focusing on antimicrobial properties, cytotoxicity, and other pharmacological effects.

Chemical Structure and Properties

The compound's molecular formula is C15H16O5C_{15}H_{16}O_5, and it features a unique structure that includes a furoate group and a tetrahydrocyclopenta[c]chromene moiety. The structural representation can be summarized as follows:

  • Molecular Formula : C15H16O5C_{15}H_{16}O_5
  • SMILES Notation : CC1C(=O)C(CO1)C(=O)OC
  • InChIKey : WUAVQXXNANXZAV-UHFFFAOYSA-N

Table 1: Structural Information

PropertyValue
Molecular FormulaC15H16O5C_{15}H_{16}O_5
SMILESCC1C(=O)C(CO1)C(=O)OC
InChIKeyWUAVQXXNANXZAV-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. A study highlighted that compounds with structural similarities to this compound demonstrated potent antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.004 mg/mL to 0.045 mg/mL for the most active derivatives, indicating strong potential for development as antibacterial agents .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. In studies involving related compounds, cytotoxic effects were measured using the MTT assay against various cell lines, including normal human lung fibroblast cells (MRC5). The results indicated that some derivatives exhibited low cytotoxicity, suggesting a favorable therapeutic index for further development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific functional groups significantly influence biological activity. For instance, the presence of hydroxyl and methoxy groups in similar furoate derivatives has been linked to enhanced antibacterial activity . This suggests that modifications to the this compound structure could yield compounds with improved efficacy.

Table 2: Antimicrobial Activity of Related Compounds

Compound IDBacterial StrainMIC (mg/mL)MBC (mg/mL)
Compound 8En. cloacae0.0040.008
Compound 11S. aureus0.0110.030
Compound 12E. coli0.0150.045

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with derivatives of 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene, such as 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-bromo-2-isopropyl-5-methylphenoxy)acetate (). Key differences lie in the substituents attached to the chromenone core:

Feature Target Compound Similar Compound ()
Core Structure 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl
Substituent Methyl 5-methyl-2-furoate group (via oxymethyl bridge) (4-Bromo-2-isopropyl-5-methylphenoxy)acetate group
Functional Groups Furoate ester, methyl group Acetate ester, bromo, isopropyl, and methyl groups
Molecular Weight Higher due to furoate ester Increased further by bromo and isopropyl substituents
Polarity Moderate (ester and ether linkages) Enhanced polarity from bromine and acetate, but reduced by bulky isopropyl group

The bromo and isopropyl groups in the analogue () confer distinct electronic and steric effects. In contrast, the target compound’s furoate ester and methyl group likely improve solubility in organic solvents compared to the bulkier phenoxy-acetate derivative .

Crystallographic and Computational Analysis

Both compounds require advanced crystallographic methods for structural validation. The SHELX system () is critical for refining such complex structures, particularly for handling twinned data or high-resolution macromolecular applications. Visualization tools like ORTEP-3 () enable precise rendering of molecular geometry, aiding in the comparison of bond angles and torsional strain between analogous compounds. For example, the oxymethyl bridge in the target compound may exhibit different torsion angles compared to the phenoxy-acetate linker in the analogue due to variations in substituent bulk.

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